molecular formula C11H4N6O8 B14444429 4,6,7,9-tetranitro-1H-perimidine CAS No. 73811-07-1

4,6,7,9-tetranitro-1H-perimidine

Cat. No.: B14444429
CAS No.: 73811-07-1
M. Wt: 348.18 g/mol
InChI Key: GHNVCALBWYIMHG-UHFFFAOYSA-N
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Description

4,6,7,9-Tetranitro-1H-perimidine is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their versatile applications in various fields such as life sciences, medical sciences, and industrial chemistry . The presence of nitro groups at positions 4, 6, 7, and 9 in the perimidine ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.

Chemical Reactions Analysis

4,6,7,9-Tetranitro-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4,6,7,9-Tetranitro-1H-perimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other nitrogen-containing heterocycles and as a reagent in organic synthesis.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,6,7,9-tetranitro-1H-perimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form complexes with metals and interact with proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

4,6,7,9-Tetranitro-1H-perimidine can be compared with other similar compounds such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These compounds also contain nitrogen atoms in their ring structures and exhibit similar chemical properties. the presence of multiple nitro groups in this compound makes it more reactive and suitable for specific applications .

Conclusion

This compound is a fascinating compound with unique chemical properties and a wide range of applications in scientific research and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study for researchers in various fields.

Properties

CAS No.

73811-07-1

Molecular Formula

C11H4N6O8

Molecular Weight

348.18 g/mol

IUPAC Name

4,6,7,9-tetranitro-1H-perimidine

InChI

InChI=1S/C11H4N6O8/c18-14(19)4-1-6(16(22)23)10-9-8(4)5(15(20)21)2-7(17(24)25)11(9)13-3-12-10/h1-3H,(H,12,13)

InChI Key

GHNVCALBWYIMHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C3C(=C1[N+](=O)[O-])NC=NC3=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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